2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSFDJQTWFZUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to a class of phenylpyridazines that are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of both sulfur and nitrogen heteroatoms enhances its potential reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 423.46 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which is associated with kinase inhibition activities. The ethoxyphenyl group and the acetamide moiety provide avenues for structural modifications that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN5O2S |
| Molecular Weight | 423.46 g/mol |
| CAS Number | 721964-51-8 |
| Chemical Class | Phenylpyridazines |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. Specifically, triazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation:
- Mechanism of Action : These compounds often target BRAF(V600E), EGFR, and Aurora-A kinase pathways. For example, derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been reported to inhibit nitric oxide production and other inflammatory mediators:
- Case Study : In vitro assays indicated that certain derivatives reduced lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways related to NF-kB activation .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar triazole-based compounds have shown effectiveness against a range of bacterial strains:
- In Vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria with varying degrees of success. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the ethoxyphenyl or acetamide positions could lead to enhanced selectivity and potency:
- Ethoxy Group : Variations in the alkoxy chain length or substitution can influence solubility and receptor affinity.
- Acetamide Modifications : Altering the phenyl substituent on the acetamide may affect binding interactions with target proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural similarity to ; †Calculated from CAS data in ; ‡Derived from synthesis protocol in .
Physicochemical Properties
- Melting Points : Triazolo-pyridazine derivatives like (E)-4b (mp 253–255°C) suggest high thermal stability, likely shared by the target compound due to its rigid core.
- Solubility : The thioacetamide group in the target compound may improve aqueous solubility compared to C1632’s N-methylacetamide, though this requires experimental validation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide, and how can reaction intermediates be optimized for yield?
- Methodology : The compound can be synthesized via multi-step reactions, such as condensation of 4-ethoxy-substituted precursors with thiol-containing intermediates (e.g., 2-chloro-N-phenylacetamide) under reflux in polar aprotic solvents like DMF or DMSO. Catalysts like K₂CO₃ or Et₃N are often used to facilitate nucleophilic substitution .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to minimize side products like disulfide by-products. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) improves final yield .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and thioacetamide linkage (δ 3.8–4.0 ppm for SCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~463.15 for C₂₃H₂₁N₅O₂S).
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 59.6%, H: 4.5%, N: 15.1%, S: 6.9%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral LD₅₀ < 300 mg/kg) and skin irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this triazolo-pyridazine derivative?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinity to target enzymes (e.g., kinases or cytochrome P450 isoforms). The triazolo-pyridazine core may interact with hydrophobic pockets via π-π stacking .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
- Data Analysis :
- In Vitro : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ discrepancies may arise from metabolic instability (e.g., hepatic CYP450-mediated oxidation of the ethoxy group) .
- In Vivo : Administer in rodent models with pharmacokinetic profiling (plasma half-life, bioavailability). Use LC-MS/MS to detect active metabolites that enhance or reduce efficacy .
Q. How does the ethoxyphenyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Mechanistic Insight :
- The electron-donating ethoxy group (-OCH₂CH₃) activates the triazolo-pyridazine ring for NAS at the 6-position. Substituent effects can be quantified via Hammett σ⁺ values (σ⁺ ~ -0.24 for -OCH₂CH₃) .
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) under identical conditions (e.g., DMF, 80°C).
Key Considerations for Researchers
- Contradictions in Evidence : Variations in synthetic yields (e.g., 65% vs. 85%) may stem from solvent purity or catalyst batch differences. Replicate procedures with rigorous quality control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
